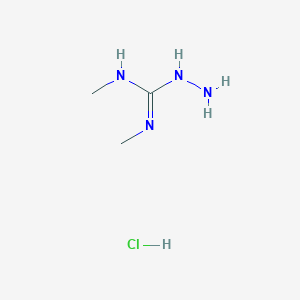![molecular formula C7H6N4O2 B12971376 2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structureThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored for its therapeutic potential .
Méthodes De Préparation
The synthesis of 2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,3-diaminopyridine with carboxylic acid derivatives. The process generally includes the following steps :
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by an amino group using nucleophilic substitution reactions.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, or sodium borohydride.
Cyclization: The intermediate is cyclized to form the imidazo[4,5-b]pyridine core using carboxylic acid derivatives as sources of the one-carbon fragment.
Industrial production methods often involve optimization of these steps to improve yield and scalability. Catalysts and microwave-assisted heating are sometimes employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: The compound is explored for its potential as a bioactive molecule with antibacterial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with molecular targets and pathways within cells. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating cellular processes. The compound’s effects are often mediated through the activation or inhibition of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
Comparaison Avec Des Composés Similaires
2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
2-amino-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-3-1-2-4(6(12)13)9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11) |
Clé InChI |
AUCABJNZSRHCFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC(=N2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)


![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)

![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)



![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
